molecular formula C14H16N4O4S B2706469 (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide CAS No. 1187064-74-9

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2706469
CAS No.: 1187064-74-9
M. Wt: 336.37
InChI Key: QHMCDVYJHOIUSZ-CMDGGOBGSA-N
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Description

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable sulfonamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is designed to ensure consistent quality and efficiency, with rigorous monitoring of reaction parameters. Solvent recovery and recycling are also implemented to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Bases: Such as triethylamine to deprotonate reactants and drive the reaction forward.

    Solvents: Such as tetrahydrofuran (THF) and dimethylformamide (DMF) to dissolve reactants and provide a suitable reaction medium.

Major Products Formed

The major products formed from reactions involving this compound include substituted triazine derivatives, amides, and esters, depending on the specific reactants and conditions used .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent for the synthesis of various organic molecules. Its ability to facilitate condensation reactions makes it valuable in the preparation of peptides and other complex molecules .

Biology

In biological research, (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Medicine

Industry

Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its reactivity and stability .

Mechanism of Action

The mechanism of action of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide involves its ability to act as a condensing agent. The triazine ring facilitates the formation of covalent bonds between reactants, such as carboxylic acids and amines, by activating the carboxyl group and making it more susceptible to nucleophilic attack. This results in the formation of amide or ester bonds, depending on the reactants used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is unique due to its specific structure, which combines the reactivity of the triazine ring with the functional groups of the sulfonamide and phenylethene moieties. This combination allows for a wide range of chemical transformations and applications, making it a versatile reagent in both research and industrial settings .

Properties

IUPAC Name

(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-21-13-16-12(17-14(18-13)22-2)10-15-23(19,20)9-8-11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMCDVYJHOIUSZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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